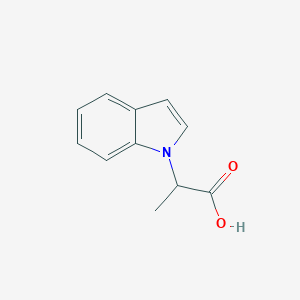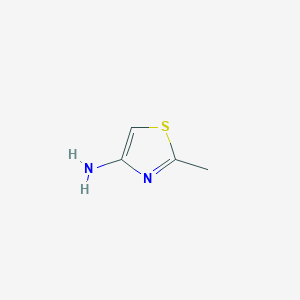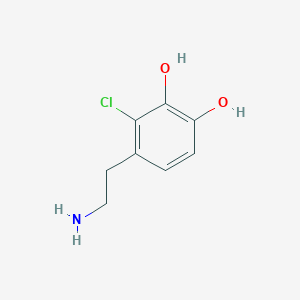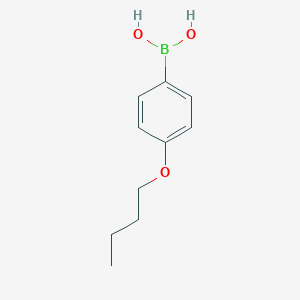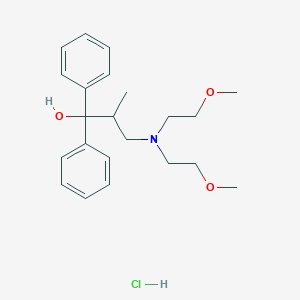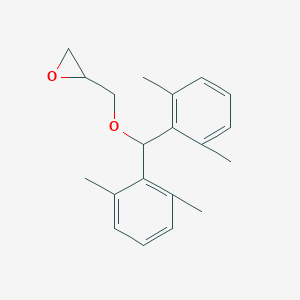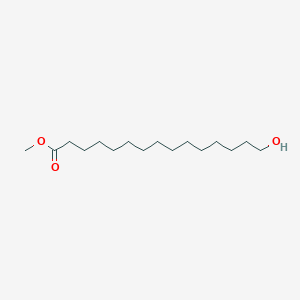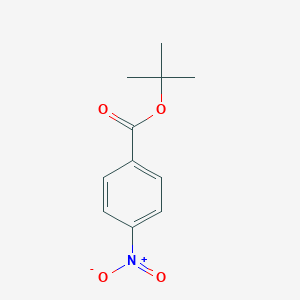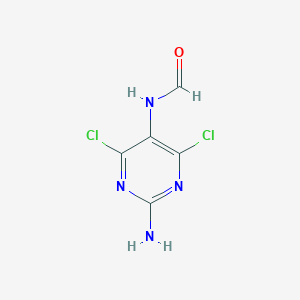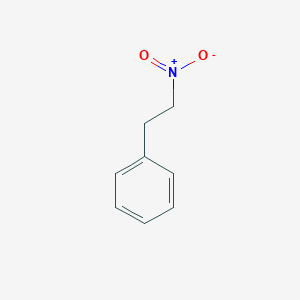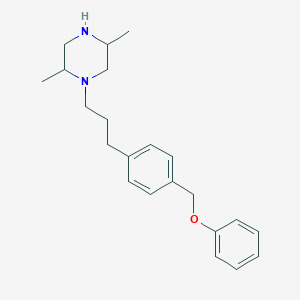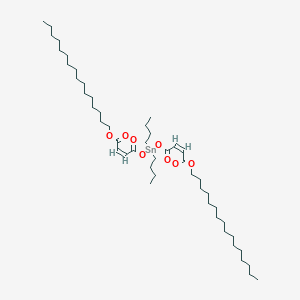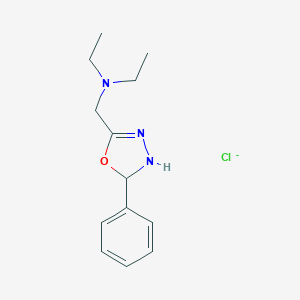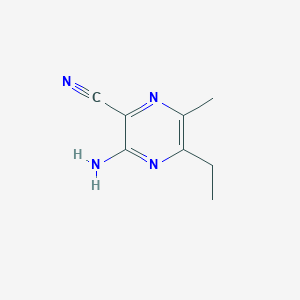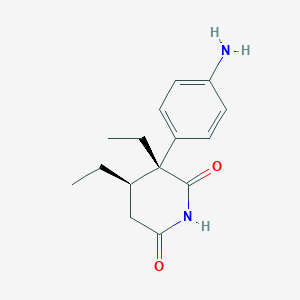
4-Ethylaminoglutethimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylaminoglutethimide (EAG) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EAG is a derivative of the drug aminoglutethimide, which was initially developed for the treatment of breast cancer. However, EAG has been found to have a broader range of applications, including in the treatment of various hormonal disorders, as well as in research studies investigating the mechanisms of hormone regulation.
Wirkmechanismus
The mechanism of action of 4-Ethylaminoglutethimide involves the inhibition of enzymes involved in the synthesis of steroid hormones. Specifically, 4-Ethylaminoglutethimide inhibits the activity of the enzyme cytochrome P450, which is responsible for the conversion of cholesterol into steroid hormones. By blocking this enzyme, 4-Ethylaminoglutethimide effectively reduces the production of steroid hormones in the body.
Biochemische Und Physiologische Effekte
4-Ethylaminoglutethimide has been found to have a range of biochemical and physiological effects. In addition to its ability to inhibit steroid hormone synthesis, 4-Ethylaminoglutethimide has been shown to have anti-inflammatory properties. The compound has also been found to have a neuroprotective effect, potentially making it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Ethylaminoglutethimide in lab experiments is its specificity for inhibiting steroid hormone synthesis. This makes it a useful tool for investigating the role of steroid hormones in various physiological processes. However, 4-Ethylaminoglutethimide has some limitations, including its potential toxicity and the fact that it may not be effective in blocking the production of all steroid hormones.
Zukünftige Richtungen
There are several potential future directions for research involving 4-Ethylaminoglutethimide. One area of interest is the use of 4-Ethylaminoglutethimide as a potential treatment for hormonal disorders, such as Cushing's syndrome. Additionally, 4-Ethylaminoglutethimide may have applications in the treatment of neurodegenerative diseases, such as Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of 4-Ethylaminoglutethimide and its potential uses in various areas of scientific research.
In conclusion, 4-Ethylaminoglutethimide is a chemical compound that has significant potential in scientific research. Its ability to inhibit steroid hormone synthesis makes it a useful tool for investigating the role of hormones in various physiological processes. While there are some limitations to its use, 4-Ethylaminoglutethimide has several potential therapeutic applications and is an area of ongoing research.
Synthesemethoden
The synthesis of 4-Ethylaminoglutethimide involves the reaction of aminoglutethimide with ethylamine. The reaction results in the formation of a compound with a molecular weight of 215.3 g/mol. The synthesis of 4-Ethylaminoglutethimide has been well-established in the literature, with several methods reported for its preparation.
Wissenschaftliche Forschungsanwendungen
4-Ethylaminoglutethimide has been extensively used in scientific research for its ability to inhibit the synthesis of steroid hormones. The compound has been found to be particularly effective in blocking the production of cortisol, a hormone that plays a crucial role in the body's stress response. 4-Ethylaminoglutethimide has also been used in studies investigating the regulation of other hormones, including testosterone and estrogen.
Eigenschaften
CAS-Nummer |
110977-59-8 |
|---|---|
Produktname |
4-Ethylaminoglutethimide |
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
(3R,4R)-3-(4-aminophenyl)-3,4-diethylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-9-13(18)17-14(19)15(10,4-2)11-5-7-12(16)8-6-11/h5-8,10H,3-4,9,16H2,1-2H3,(H,17,18,19)/t10-,15-/m1/s1 |
InChI-Schlüssel |
AFTKZTHQONPZCK-MEBBXXQBSA-N |
Isomerische SMILES |
CC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Kanonische SMILES |
CCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Andere CAS-Nummern |
110977-59-8 |
Synonyme |
4-ethyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-ethylaminoglutethimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



